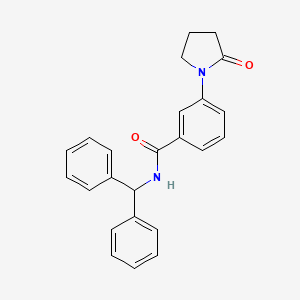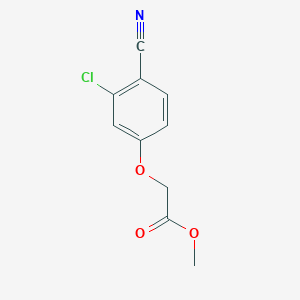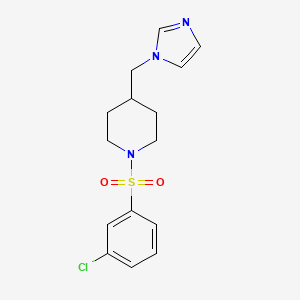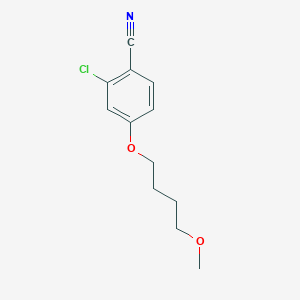
N-benzhydryl-3-(2-oxopyrrolidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzhydryl-3-(2-oxopyrrolidin-1-yl)benzamide is a compound that features a benzhydryl group, a pyrrolidinone ring, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-3-(2-oxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzhydryl Group: The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction using diphenylmethane and an appropriate catalyst.
Formation of the Benzamide Moiety: The benzamide moiety can be formed through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity while minimizing reaction times and waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl group, leading to the formation of benzhydryl alcohol or benzhydryl ketone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation: Benzhydryl alcohol, benzhydryl ketone.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Halogenated aromatic derivatives.
科学的研究の応用
N-benzhydryl-3-(2-oxopyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-benzhydryl-3-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group may enhance the compound’s ability to cross biological membranes, while the pyrrolidinone ring can interact with active sites in proteins, potentially inhibiting their function.
類似化合物との比較
Similar Compounds
N-benzhydrylbenzamide: Lacks the pyrrolidinone ring, making it less versatile in biological interactions.
N-benzhydryl-3-(2-oxopyrrolidin-1-yl)propanoate: Similar structure but with a propanoate group instead of a benzamide moiety.
Uniqueness
N-benzhydryl-3-(2-oxopyrrolidin-1-yl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
特性
IUPAC Name |
N-benzhydryl-3-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-22-15-8-16-26(22)21-14-7-13-20(17-21)24(28)25-23(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-7,9-14,17,23H,8,15-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYABNUSDQULAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-Chloro-3-fluorophenyl)methylamino]-2-fluorobenzamide](/img/structure/B7672033.png)
![2-Chloro-4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzonitrile](/img/structure/B7672035.png)
![1-[(2-Fluorophenyl)methyl]-3-(thiadiazol-5-yl)urea](/img/structure/B7672042.png)

![1-[4-[4-(Imidazol-1-ylmethyl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B7672054.png)

![2-(4-chloro-2-fluorophenyl)-2-methyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]propanamide](/img/structure/B7672061.png)
![4-(methoxymethyl)-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7672072.png)
![[3-(Methoxymethyl)piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7672086.png)

![1-(2,3-Dihydroindol-1-yl)-2-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7672110.png)
![4-hydroxy-4-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxamide](/img/structure/B7672111.png)
![3-(Methoxymethyl)-5-[[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7672124.png)
![1-[[4-(Difluoromethyl)-1-(2-methylpropyl)pyrazole-3-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7672131.png)
